molecular formula C27H25O2P B14532239 (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane CAS No. 62754-69-2

(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane

Cat. No.: B14532239
CAS No.: 62754-69-2
M. Wt: 412.5 g/mol
InChI Key: KJJIUXUMRUPLFR-UHFFFAOYSA-N
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Description

(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to multiple aromatic rings. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of appropriate aromatic precursors with phosphorus reagents under controlled conditions. Common synthetic routes may include:

    Aryl Substitution Reactions: Utilizing aryl halides and phosphorus trichloride in the presence of a base.

    Oxidation Reactions: Employing oxidizing agents to introduce the oxo group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in specialized reactors, ensuring high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states or removal of the oxo group.

    Substitution: Replacement of aromatic substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.

Scientific Research Applications

Chemistry

In chemistry, (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.

Medicine

In medicine, these compounds are explored for their therapeutic potential, including their use as anticancer agents and in the treatment of neurological disorders.

Industry

Industrially, this compound may be used as a catalyst in various chemical processes, including polymerization and organic synthesis.

Mechanism of Action

The mechanism of action of (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.

    Diphenylphosphine oxide: Known for its role as a ligand and its biological activity.

Uniqueness

(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to its specific substitution pattern and the presence of the methoxy group, which may influence its reactivity and binding properties.

Properties

CAS No.

62754-69-2

Molecular Formula

C27H25O2P

Molecular Weight

412.5 g/mol

IUPAC Name

1-[1,2-diphenylethyl(phenyl)phosphoryl]-2-methoxybenzene

InChI

InChI=1S/C27H25O2P/c1-29-25-19-11-12-20-26(25)30(28,24-17-9-4-10-18-24)27(23-15-7-3-8-16-23)21-22-13-5-2-6-14-22/h2-20,27H,21H2,1H3

InChI Key

KJJIUXUMRUPLFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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